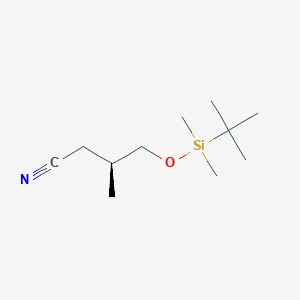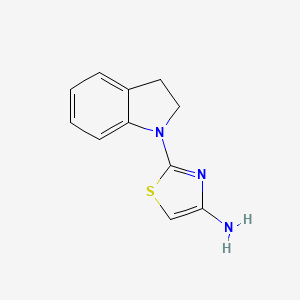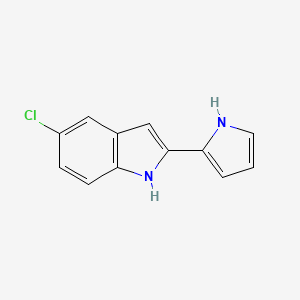
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile involves the reactivity of the TBDMS group. This group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-((tert-Butyldiphenylsilyl)oxy)-3-methylbutanenitrile: Similar in structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
(S)-4-((Trimethylsilyl)oxy)-3-methylbutanenitrile: Features a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl group. This group provides stability and selectivity in reactions, making the compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
188692-78-6 |
|---|---|
Formule moléculaire |
C11H23NOSi |
Poids moléculaire |
213.39 g/mol |
Nom IUPAC |
(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7,9H2,1-6H3/t10-/m0/s1 |
Clé InChI |
XTLOIBKEFJHLCW-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC#N)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CC#N)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)

![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)

![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)

![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
